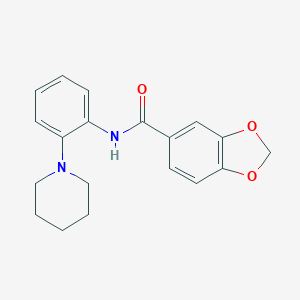![molecular formula C19H22ClN3O4S B251406 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251406.png)
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound with potential applications in scientific research. This compound is also known as TAK-285 and is a tyrosine kinase inhibitor. Tyrosine kinases play an important role in cell signaling and are involved in the regulation of various cellular processes. Inhibiting tyrosine kinases can be useful in the treatment of cancer, inflammation, and other diseases.
作用機序
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide inhibits tyrosine kinases by binding to the ATP binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which is necessary for their activation. By inhibiting tyrosine kinases, this compound can block cell signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its specificity for tyrosine kinases. This compound can selectively inhibit certain tyrosine kinases, which can be useful for studying specific signaling pathways. However, one limitation of this compound is its potential toxicity. It can cause cytotoxicity in some cell lines at high concentrations.
将来の方向性
1. Combination therapy: 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide could be used in combination with other anti-cancer drugs to enhance their efficacy.
2. Targeting specific tyrosine kinases: Further research could be done to identify specific tyrosine kinases that are overexpressed in certain types of cancer, and to determine if 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide can selectively inhibit these kinases.
3. Development of new analogs: New analogs of 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide could be developed with improved potency and selectivity.
4. Investigation of anti-inflammatory effects: Further research could be done to investigate the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases.
5. Clinical trials: Clinical trials could be conducted to determine the safety and efficacy of this compound in humans, and to identify potential applications in the treatment of cancer and other diseases.
合成法
The synthesis of 3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves several steps. The first step is the reaction of 3-chloro-4-methoxyaniline with 4-(methylsulfonyl)piperazine to form an intermediate compound. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product.
科学的研究の応用
3-chloro-4-methoxy-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has potential applications in scientific research, particularly in the field of cancer research. Tyrosine kinases are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. Inhibiting tyrosine kinases can be an effective strategy for treating cancer.
特性
分子式 |
C19H22ClN3O4S |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
3-chloro-4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-18-8-3-14(13-17(18)20)19(24)21-15-4-6-16(7-5-15)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChIキー |
KTUIYYHSIUIIKY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)

![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251344.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)